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Compound of Interest

Compound Name:
(2-Aminophenyl)(morpholin-4-

yl)methanone

Cat. No.: B1270308 Get Quote

An In-depth Technical Guide to (2-Aminophenyl)(morpholin-4-yl)methanone

This guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and pharmacological context of (2-Aminophenyl)(morpholin-4-yl)methanone for

researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical
Properties
(2-Aminophenyl)(morpholin-4-yl)methanone, with CAS Number 39630-24-5, is an organic

compound featuring a phenyl ring substituted with a primary amine at the ortho position relative

to a carbonyl group, which in turn is connected to a morpholine ring.[1] This arrangement

combines the structural features of an anthranilamide with the morpholine heterocycle, a

recognized pharmacophore in medicinal chemistry.[2][3] The presence of the amino group and

the morpholine moiety makes the molecule a versatile scaffold for developing new therapeutic

agents and a useful research chemical.[1][2]

Quantitative Data Summary
The key identifiers and physicochemical properties of (2-Aminophenyl)(morpholin-4-
yl)methanone are summarized in the table below.
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Property Value Citation(s)

CAS Number 39630-24-5 [1][4][5]

Molecular Formula C₁₁H₁₄N₂O₂ [1][2]

Molecular Weight 206.24 g/mol [1][2][5]

IUPAC Name
(2-aminophenyl)(morpholin-4-

yl)methanone
[5]

Synonyms

4-(2-

Aminobenzoyl)morpholine, [2-

(Morpholin-4-

ylcarbonyl)phenyl]amine

[1]

Canonical SMILES
C1COCCN1C(=O)C2=CC=CC

=C2N
[5]

InChI

InChI=1S/C11H14N2O2/c12-

10-4-2-1-3-9(10)11(14)13-5-7-

15-8-6-13/h1-4H,5-8,12H2

[5]

Physical State Solid / Powder [5]

Purity (Typical) ~95% [2][5]

Experimental Protocols
Synthesis
The primary and most efficient method for synthesizing (2-Aminophenyl)(morpholin-4-
yl)methanone and related 2-aminobenzamides is the reaction between isatoic anhydride (ISA)

and the corresponding amine—in this case, morpholine.[6][7][8]

Reaction Principle: The synthesis proceeds via a nucleophilic acyl substitution mechanism. The

nitrogen atom of the secondary amine (morpholine) acts as a nucleophile, attacking one of the

electrophilic carbonyl carbons of the isatoic anhydride ring. This leads to the opening of the

anhydride ring and the subsequent elimination of a molecule of carbon dioxide (CO₂), yielding

the final 2-aminobenzamide product.[6][8]
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Detailed Protocol (Conventional Method):

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer,

dissolve isatoic anhydride (1.0 equivalent) in a suitable polar aprotic solvent, such as

dimethylformamide (DMF).[6][8]

Reagent Addition: Add morpholine (1.0 to 1.1 equivalents) to the solution dropwise at room

temperature.

Reaction: Heat the reaction mixture to a temperature between 80-100 °C and maintain for 2-

4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the

mixture into ice-cold water to precipitate the crude product.

Purification: Collect the solid product by vacuum filtration and wash it with cold water. The

crude product can be further purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield the pure (2-Aminophenyl)(morpholin-4-yl)methanone.[6]

Note: Microwave-assisted, solvent-free methodologies have also been successfully applied for

the synthesis of similar 2-aminobenzamide derivatives, offering advantages such as reduced

reaction times and improved yields.[6][8]

Characterization
The synthesized compound is typically characterized using standard spectroscopic methods to

confirm its structure and purity.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic

absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), a

strong C=O stretching for the amide carbonyl (around 1630-1660 cm⁻¹), and C-O-C

stretching of the morpholine ring (around 1115 cm⁻¹).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR: The spectrum would show signals for the aromatic protons (in the range of δ 6.5-

7.5 ppm), a broad singlet for the -NH₂ protons, and two distinct multiplets (typically around

δ 3.4-3.8 ppm) corresponding to the -CH₂- protons of the morpholine ring.[6]

¹³C-NMR: The spectrum would display signals for the aromatic carbons, the amide

carbonyl carbon (around δ 167-169 ppm), and the carbons of the morpholine ring.[6]

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the

compound, with the molecular ion peak [M⁺] expected at m/z 206.[6]

Biological and Pharmacological Context
While (2-Aminophenyl)(morpholin-4-yl)methanone is most frequently utilized as a chemical

intermediate, its core structure is of significant interest in medicinal chemistry.[1][2] The

morpholine ring is a "privileged pharmacophore," meaning it is a structural motif that appears in

a wide range of biologically active compounds.[3] Its inclusion in a molecule can improve

physicochemical properties such as solubility and metabolic stability, and it can engage in key

hydrogen bonding interactions with biological targets.[2][3]

Derivatives of this core scaffold have been investigated for a variety of pharmacological

activities:

Anticancer Activity: The 2-aminobenzamide framework is a component of several

compounds designed to modulate cellular processes involved in cancer, such as cell

proliferation and apoptosis.[2]

Antimicrobial Activity: Various morpholine-containing compounds have demonstrated

antibacterial and antifungal properties.[2] The established mechanism for some morpholine-

based agricultural fungicides is the inhibition of ergosterol biosynthesis, which is critical for

the integrity of the fungal cell membrane.[2]

Neuroprotective Effects: Certain derivatives have been shown to protect neuronal cells from

oxidative stress by reducing intracellular reactive oxygen species (ROS), suggesting

potential applications in treating neurodegenerative diseases.[2]

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3975443/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3975443/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3975443/
https://www.benchchem.com/product/b1270308?utm_src=pdf-body
https://cymitquimica.com/cas/39630-24-5/
https://www.benchchem.com/product/b1270308
https://pubmed.ncbi.nlm.nih.gov/31978684/
https://www.benchchem.com/product/b1270308
https://pubmed.ncbi.nlm.nih.gov/31978684/
https://www.benchchem.com/product/b1270308
https://www.benchchem.com/product/b1270308
https://www.benchchem.com/product/b1270308
https://www.benchchem.com/product/b1270308
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the general experimental workflow for the synthesis and

characterization of (2-Aminophenyl)(morpholin-4-yl)methanone.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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